molecular formula C10H16N4OS B1438867 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide CAS No. 1105190-38-2

2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide

Cat. No. B1438867
CAS RN: 1105190-38-2
M. Wt: 240.33 g/mol
InChI Key: YAIYWLRZCIFDGL-UHFFFAOYSA-N
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Description

The compound “2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide” belongs to the class of organic compounds known as thienopyrazoles . Thienopyrazoles are compounds containing a thiophene ring fused to a pyrazole ring. Thiophene is a five-membered aromatic ring with one sulfur atom. Pyrazole is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2 .


Synthesis Analysis

The synthesis of thienopyrazoles generally involves the cyclization of appropriately substituted precursors . For instance, 4-sulfanylmethylpyrazole-3-carboxylic acids can undergo intramolecular cyclization to give 2,4-dihydrothieno[3,4-c]pyrazol-6-ones .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a thiophene ring fused to a pyrazole ring, with an amino group at position 3 of the thiophene ring and a propylacetamide group at position 2 .


Chemical Reactions Analysis

The chemical reactions of thienopyrazoles would depend on the functional groups present in the molecule. The amino group could participate in acid-base reactions, and the acetamide group could undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As an organic compound, it would be expected to have a relatively low melting point and boiling point. The presence of polar functional groups (amino and acetamide) would likely make it soluble in polar solvents .

Scientific Research Applications

Pyrazole Heterocycles in Medicinal Chemistry

Pyrazole moiety is a core structure in many biologically active compounds, playing a pivotal role in medicinal chemistry. This class of compounds has been extensively used as synthons in organic synthesis, exhibiting a wide range of biological activities including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. Recent advancements in the synthesis of pyrazole derivatives, through condensation followed by cyclization, have led to the creation of heterocyclic compounds with potential yields under various conditions. These synthetic strategies provide valuable insights for designing more active biological agents, thus extending the categories of heterocyclic systems with potential therapeutic applications (Dar & Shamsuzzaman, 2015).

Therapeutic Outlook of Pyrazole Analogs

Pyrazole analogs have been explored for their diverse pharmacological activities, leading to the development of medicinal agents such as anti-inflammatory, analgesic, antipyretic, antiviral, antibacterial, anticancer, anticonvulsant, hypoglycemic agents, and more. Despite their clinical efficacy, the pursuit for new drug candidates with fewer side effects is ongoing. This review highlights the therapeutic potential of pyrazole analogs, providing a foundation for future drug discovery and development efforts (Ganguly & Jacob, 2017).

Pyrazolines in Therapeutic Applications

Future Directions

The future research directions for this compound could involve studying its biological activity, given the known activities of some related thienopyrazoles . It could also involve studying its physical and chemical properties in more detail, or developing new synthetic routes to this and related compounds .

Mechanism of Action

Target of Action

The primary target of 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide is Glycogen Synthase Kinase 3 beta (GSK-3β) . GSK-3β is a proline-directed serine/threonine kinase that plays a crucial role in various cellular processes, including cell differentiation, growth, and apoptosis . It is closely associated with the hyperphosphorylation of tau protein in Alzheimer’s disease (AD) pathology .

Mode of Action

This compound interacts with GSK-3β, inhibiting its activity . This inhibition results in decreased hyperphosphorylation of tau protein . The compound has been identified as a potent GSK-3β inhibitor with an IC50 of 3.1nM in vitro and showed accepted kinase selectivity .

Biochemical Pathways

The inhibition of GSK-3β by this compound affects the phosphorylation of tau protein, a key component in the pathogenesis of Alzheimer’s disease . This leads to a decrease in the phosphorylated tau at Ser396 in a dose-dependent way . Moreover, the compound effectively increases expressions of β-catenin as well as the GAP43, N-myc, and MAP-2, and promotes the differentiated neuronal neurite outgrowth .

Result of Action

The result of the action of this compound is a decrease in the hyperphosphorylation of tau protein, a key pathological feature of Alzheimer’s disease . This leads to a decrease in the formation of neurofibrillary tangles, one of the hallmarks of Alzheimer’s disease . Additionally, the compound promotes the differentiated neuronal neurite outgrowth .

properties

IUPAC Name

2-(3-amino-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)-N-propylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4OS/c1-2-3-12-9(15)4-14-10(11)7-5-16-6-8(7)13-14/h2-6,11H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIYWLRZCIFDGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=C2CSCC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide
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2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide
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2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide
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